molecular formula C8H4ClNO2 B2451710 4-Cyanophenyl chloroformate CAS No. 64459-25-2

4-Cyanophenyl chloroformate

Cat. No.: B2451710
CAS No.: 64459-25-2
M. Wt: 181.58
InChI Key: UMOIFGNHLTVCEK-UHFFFAOYSA-N
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Description

Overview of Aryl Chloroformates in Organic Synthesis

Aryl chloroformates are a class of organic compounds characterized by a chloroformate group (-O-C(O)-Cl) attached to an aromatic ring. They are generally more stable than their alkyl counterparts and serve as versatile reagents in organic synthesis. Their primary utility lies in their ability to introduce a carbonyl group, often as a protecting group for amines and alcohols, or as a precursor for the formation of carbonates, carbamates, and other related functional groups. acs.orgresearchgate.net

The reactivity of aryl chloroformates can be fine-tuned by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, for instance, enhance the electrophilicity of the carbonyl carbon, making the chloroformate more reactive towards nucleophiles. Conversely, electron-donating groups can decrease this reactivity. This tunable reactivity allows for their application in a wide array of synthetic strategies, from peptide synthesis to the creation of complex molecular architectures. researchgate.netgoogle.com

Academic Significance of 4-Cyanophenyl Chloroformate as a Chemical Reagent

This compound, with its electron-withdrawing cyano group, is a particularly reactive member of the aryl chloroformate family. researchgate.net This heightened reactivity makes it an efficient reagent for various chemical modifications. Its academic significance stems from its utility in several key areas of research:

Derivatization Agent: In analytical chemistry, this compound is employed as a derivatizing agent. jfda-online.com It reacts with analytes containing primary or secondary amine groups to form stable carbamate (B1207046) derivatives. ontosight.ai This process is often crucial for enhancing the detectability of these compounds in techniques like High-Performance Liquid Chromatography (HPLC), particularly for molecules that lack a natural chromophore or fluorophore. researchgate.net

Protecting Group Chemistry: The 4-cyanophenoxycarbonyl (Cyoc) group, introduced by this compound, can serve as a protecting group for amines. Protecting groups are essential in multi-step organic syntheses to temporarily block a reactive functional group while other parts of the molecule are being modified. The stability and specific cleavage conditions of the Cyoc group are key considerations in its application.

Peptide Synthesis: In the intricate field of peptide synthesis, reagents like this compound are valuable for the formation of carbamate linkages and for activating amino acids. sigmaaldrich.comcsic.eswiley-vch.de Its reactivity allows for efficient coupling reactions, a fundamental step in building peptide chains. csic.es

Synthesis of Complex Molecules: The compound has been utilized in the synthesis of more complex molecules, including those with potential biological activity. For example, it has been used in the preparation of precursors for polyamides and in the synthesis of molecular switches. rug.nlresearchgate.net

Below is a table summarizing some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 64459-25-2
Molecular Formula C8H4ClNO2
Molecular Weight 181.58 g/mol
Appearance Solid
Synonym 4-cyanophenyl carbonochloridate

This data is compiled from publicly available chemical information databases. sigmaaldrich.com

Properties

IUPAC Name

(4-cyanophenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOIFGNHLTVCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetic Studies of 4 Cyanophenyl Chloroformate and Analogues

Nucleophilic Substitution Reactions

Nucleophilic substitution is the primary reaction pathway for 4-cyanophenyl chloroformate. These reactions proceed via a nucleophilic attack on the carbonyl carbon, leading to the displacement of the 4-cyanophenoxide leaving group. The specific mechanism, whether stepwise or concerted, is highly dependent on the nucleophile, solvent, and reaction conditions.

Aminolysis Kinetics and Mechanism

The reaction of aryl chloroformates with amines (aminolysis) has been a subject of detailed kinetic investigations. For analogues like phenyl chloroformate and 4-nitrophenyl chloroformate, studies in aqueous solution with secondary alicyclic amines show a linear relationship between the pseudo-first-order rate coefficient (k_obsd) and the free amine concentration, yielding the second-order rate coefficient (k_N) for aminolysis nih.gov.

A key tool in elucidating the mechanism is the Brønsted-type plot (log k_N vs. amine pKa). For the aminolysis of phenyl and 4-nitrophenyl chloroformates in water, these plots are linear with slopes (β values) of approximately 0.23-0.26 nih.govmdpi.com. Such β values are consistent with a stepwise mechanism where the rate-determining step is the initial attack of the amine to form a zwitterionic tetrahedral intermediate nih.govmdpi.com. The electron-withdrawing cyano group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates compared to phenyl chloroformate, following a similar mechanistic pathway in aqueous media.

In polar, protic solvents like water, the aminolysis of aryl chloroformates is generally accepted to proceed through a stepwise addition-elimination mechanism involving a zwitterionic tetrahedral intermediate (T±) nih.govresearchgate.net. The formation of this intermediate is the rate-determining step nih.govmdpi.com.

The reaction sequence is as follows:

Formation of the tetrahedral intermediate (rate-determining): The amine nucleophile attacks the carbonyl carbon.

Collapse of the intermediate: The intermediate expels the 4-cyanophenoxide leaving group to form the carbamate (B1207046) product.

However, the stability of this intermediate is highly solvent-dependent. In aprotic solvents such as acetonitrile (B52724), the mechanism for the aminolysis of substituted phenyl chloroformates can shift from stepwise to a concerted S_N2-like pathway nih.govrsc.org. This is attributed to the destabilization of the charged tetrahedral intermediate in the non-polar environment, which makes its formation energetically unfavorable nih.govmdpi.com.

When comparing the reactivity of this compound with its thiocarbonyl analogue, 4-cyanophenyl chlorothionoformate, differences in reaction rates and mechanisms emerge. Kinetic studies on the aminolysis of phenyl and 4-nitrophenyl chloroformates versus their thionochloroformate counterparts show that the carbonyl compounds react faster nih.gov. This observation aligns with the Hard and Soft Acids and Bases (HSAB) principle; the "harder" amine nucleophiles preferentially attack the "harder" carbonyl carbon over the "softer" thiocarbonyl carbon nih.gov.

Despite the lower reactivity of the thiocarbonyl compounds, their aminolysis mechanism in aqueous solution is also stepwise, with the formation of a tetrahedral intermediate being rate-limiting, as evidenced by similar Brønsted slopes (β ≈ 0.26) mdpi.com. However, chlorothionoformates are generally less reactive than their chloroformate counterparts towards quinuclidines researchgate.net. The reactivity order for substituted aryl chlorothionoformates with quinuclidines is: 4-nitrophenyl > 4-cyanophenyl > 4-chlorophenyl > phenyl researchgate.net.

Alcoholysis and Phenolysis Reactions

The reactions of this compound with alcohols (alcoholysis) and phenols (phenolysis) yield carbonate esters wikipedia.org. Kinetic studies on the methanolysis of substituted phenyl chloroformates in acetonitrile reveal that the reaction is accelerated by electron-withdrawing substituents on the phenyl ring, resulting in positive Hammett ρ values (ρ_Y = 0.8–1.6) rsc.org. This indicates that the transition state is strongly associative with significant bond-making and little bond-breaking rsc.org.

The mechanism for methanolysis in acetonitrile is considered to be a concerted, associative S_N2 displacement rsc.org. This is supported by large kinetic solvent isotope effects (k_MeOH/k_MeOD ≈ 2.3–2.5) and low enthalpy and entropy of activation values rsc.org. Phenolysis is expected to follow a similar mechanism, though phenols are generally less nucleophilic than alcohols, leading to slower reaction rates. The formation of aryl carbonates from phenols often requires conversion of the phenol (B47542) to the more nucleophilic phenoxide or the use of a base to facilitate the reaction google.com.

Acyl Transfer Reactions and Nucleofugality Studies

The reactions of this compound are fundamentally acyl transfer processes, where the -(C=O)Cl group is transferred from the 4-cyanophenoxy moiety to the incoming nucleophile libretexts.org. The efficiency of these reactions is critically dependent on the ability of the 4-cyanophenoxide group to act as a leaving group (its nucleofugality).

The nucleofugality of a leaving group is inversely related to its basicity libretexts.org. The presence of the strongly electron-withdrawing cyano group (-CN) at the para position of the phenyl ring significantly increases the acidity of the corresponding phenol (4-cyanophenol) compared to phenol itself. This means that the 4-cyanophenoxide ion is a weaker base and, consequently, a much better leaving group than the phenoxide ion. This enhanced nucleofugality makes this compound more reactive toward nucleophilic acyl substitution than phenyl chloroformate libretexts.org. The general reactivity order for carboxylic acid derivatives is often dictated by the pKa of the conjugate acid of the leaving group, with better leaving groups being those that are weaker bases libretexts.org.

Solvolysis Mechanisms

Solvolysis involves the reaction of a substrate with the solvent, which acts as the nucleophile rsc.org. The mechanism of solvolysis for chloroformate esters can vary from a bimolecular addition-elimination pathway to a unimolecular ionization (S_N1) pathway, depending on the substrate structure and the solvent's properties semanticscholar.org.

The extended Grunwald-Winstein equation is a powerful tool for diagnosing solvolysis mechanisms:

log(k/k₀) = lN_T + mY_Cl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol (B145695)/20% water), l is the sensitivity to solvent nucleophilicity (N_T), and m is the sensitivity to solvent ionizing power (Y_Cl) researchgate.net.

For phenyl chloroformate and its substituted analogues like p-methoxyphenyl and p-nitrophenyl chloroformate, solvolysis in most binary aqueous-organic mixtures proceeds via a bimolecular addition-elimination (A_N + D_N) mechanism, where the addition of the solvent nucleophile is the rate-determining step nih.govresearchgate.net. This is characterized by high sensitivity to solvent nucleophilicity (l ≈ 1.6) and moderate sensitivity to solvent ionizing power (m ≈ 0.5) researchgate.net. The this compound is expected to behave similarly, with the electron-withdrawing cyano group favoring the addition step.

However, in highly ionizing, low-nucleophilicity solvents like aqueous fluoroalcohols (e.g., TFE, HFIP), the mechanism can shift towards a unimolecular S_N1-type ionization pathway for some related substrates morressier.com. This dual-mechanism behavior has been observed for compounds like 4-fluorophenyl chlorothionoformate morressier.com.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Substituted Phenyl Chloroformates at 25.0 °C

Substrate l value (sensitivity to N_T) m value (sensitivity to Y_Cl) l/m Ratio Proposed Mechanism (in most solvents) Reference
p-Methoxyphenyl Chloroformate 1.58 0.57 2.77 Addition-Elimination researchgate.net
Phenyl Chloroformate 1.59 0.54 2.94 Addition-Elimination researchgate.net
p-Nitrophenyl Chloroformate 1.69 0.46 3.67 Addition-Elimination researchgate.net

Data derived from solvolysis in a wide range of pure and binary solvents.


Grunwald-Winstein Equation Applications in Solvolysis

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for elucidating solvolysis reaction mechanisms. nih.govnih.govmdpi.com The equation, log (k/k₀) = lNT + mYCl, correlates the specific rate of solvolysis (k) in a given solvent with the solvent's nucleophilicity (NT) and ionizing power (YCl). mdpi.com The parameters l and m represent the sensitivity of the substrate's solvolysis to changes in solvent nucleophilicity and ionizing power, respectively.

While specific kinetic data for this compound is not extensively detailed in the reviewed literature, a thorough understanding can be derived from studies on its close analogues, such as p-nitrophenyl chloroformate and phenyl chloroformate. The electron-withdrawing nature of the 4-cyano group is comparable to that of the 4-nitro group, making p-nitrophenyl chloroformate an excellent model for mechanistic interpretation.

For the solvolysis of aryl chloroformates, two primary mechanisms are considered: an associative addition-elimination (A-E) pathway and a dissociative ionization (SN1) pathway. nih.gov The magnitudes of the l and m values help to distinguish between these pathways. A high l value (typically >1.0) and a moderate m value (~0.5) are characteristic of a bimolecular addition-elimination mechanism where the addition step is rate-determining. mdpi.com Conversely, a lower l value and a higher m value suggest a more dissociative, SN1-like mechanism.

Kinetic studies on p-nitrophenyl chloroformate across numerous solvents have yielded l and m values consistent with a bimolecular addition-elimination pathway. mdpi.com For instance, an analysis of solvolysis rates for p-nitrophenyl chloroformate in 39 different solvents resulted in an l value of 1.68 ± 0.06 and an m value of 0.46 ± 0.04. mdpi.com These values are very similar to those observed for phenyl chloroformate and p-methoxyphenyl chloroformate, indicating that this class of compounds reacts via a common mechanism where solvent nucleophilicity plays a dominant role. mdpi.com

The data suggests that the reaction proceeds through a tetrahedral intermediate, with the initial nucleophilic attack by the solvent being the rate-determining step. mdpi.comnih.govresearchgate.net The high l/m ratio further supports the significant contribution of solvent nucleophilicity to the transition state stabilization.

Grunwald-Winstein Parameters for the Solvolysis of Aryl Chloroformate Analogues at 25.0 °C
Compoundl (Sensitivity to NT)m (Sensitivity to YCl)l/m RatioProposed Mechanism
p-Nitrophenyl chloroformate1.680.463.65Addition-Elimination
Phenyl chloroformate1.660.562.96Addition-Elimination
p-Methoxyphenyl chloroformate1.600.572.81Addition-Elimination

Data sourced from studies on aryl chloroformate solvolysis. mdpi.com

Solvent Effects on Reaction Pathways

The choice of solvent has a profound impact on the reaction mechanism of chloroformate esters. nih.gov The solvolysis of these compounds often involves a competition between the bimolecular addition-elimination pathway and a unimolecular ionization pathway. nih.govnih.govresearchgate.net The prevalence of one pathway over the other is dictated by the solvent's nucleophilicity and ionizing power. nih.govnih.gov

In most common solvents, which are relatively nucleophilic (e.g., aqueous ethanol, methanol, and acetone), the solvolysis of aryl chloroformates like this compound proceeds via the addition-elimination mechanism. researchgate.netresearchgate.net In this pathway, a solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a transient tetrahedral intermediate. This step is typically rate-determining. The intermediate then collapses, expelling the chloride ion.

However, in solvents with high ionizing power and low nucleophilicity, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction mechanism can shift. nih.govresearchgate.net These solvents are proficient at stabilizing charged intermediates but are poor nucleophiles. In such environments, an ionization (SN1) pathway may become competitive or even dominant. nih.govresearchgate.net This unimolecular process involves the initial cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly captured by a solvent molecule.

For example, studies on related chloroformates have shown that in highly ionizing solvents like 97% HFIP, the reaction can proceed significantly through an ionization mechanism. nih.gov The ability of the aryl group to stabilize the developing positive charge on the carbonyl carbon influences the propensity for this pathway. While the electron-withdrawing cyano group would destabilize a carbocation intermediate relative to an unsubstituted phenyl ring, the highly favorable solvation energies in fluoroalcohols can still promote this pathway. Therefore, the solvolysis of this compound likely represents a continuum of mechanisms, with the exact pathway being highly sensitive to the specific solvent environment.

Intramolecular Rearrangements and Degradation Pathways

While intramolecular rearrangements are not a commonly reported phenomenon for this compound under typical conditions, the compound is susceptible to degradation, primarily through hydrolysis.

Aryl chloroformates are reactive compounds that are sensitive to moisture. inchem.orgnih.gov The primary degradation pathway is hydrolysis, which occurs upon contact with water. nih.govepa.gov This reaction leads to the decomposition of the chloroformate into 4-cyanophenol, hydrogen chloride, and carbon dioxide. nih.gov The rate of hydrolysis can vary, with aromatic chloroformates generally hydrolyzing more slowly than lower alkyl chloroformates at room temperature. nih.govepa.gov

Another potential degradation route is thermal decomposition. Phenyl chloroformate, a close analogue, is known to decompose upon heating, producing toxic and corrosive fumes, including hydrogen chloride and phenol. inchem.org Similarly, this compound is expected to be thermally labile, although specific studies on its gas-phase elimination kinetics are not widely available.

In the context of chemical reactions, this compound can also be consumed through reactions with various nucleophiles. As acyl chlorides, chloroformates react readily with amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to form mixed anhydrides. wikipedia.org These reactions, while representing the intended reactivity in synthetic applications, constitute degradation of the original compound if they are unintended side reactions.

Applications in Advanced Organic Synthesis

Formation of Carbamates and Ureas

The chloroformate moiety of 4-cyanophenyl chloroformate is highly susceptible to nucleophilic attack by amines, leading to the formation of carbamates. This reaction is a cornerstone of its utility in organic synthesis.

This compound serves as an effective reagent for introducing carbamate (B1207046) functionalities into intricate molecular structures. The reaction of an alcohol or phenol (B47542) with phosgene (B1210022) or its safer equivalent, triphosgene (B27547), in the presence of a base, can generate a chloroformate, which then reacts with an amine to yield a carbamate. nih.gov A more direct approach involves the reaction of this compound with an amine. For instance, the reaction of 3-cyanophenyl chloroformate with 1-(2-methyl-1-phenylpropyl) piperazine (B1678402) in the presence of triethylamine (B128534) yields the corresponding piperazine carbamate. nih.gov This method is valuable in the synthesis of complex molecules, including potential therapeutic agents. nih.gov The carbamate group itself is a critical pharmacophore in many biologically active compounds. nih.gov

The formation of carbamates using chloroformates is a well-established synthetic strategy. The general mechanism involves the attack of a nucleophile, such as an alcohol or phenol, on the carbonyl carbon of the chloroformate. banglajol.info

Table 1: Examples of Carbamate Synthesis using Chloroformates

Reactant 1Reactant 2ProductReference
3-Cyanophenyl chloroformate1-(2-methyl-1-phenylpropyl) piperazine3-Cyanophenyl 4-(2-methyl-1-phenylpropyl)piperazine-1-carboxylate nih.gov
3-Cyanophenyl chloroformate4-((4-bromophenyl)sulfonyl)piperidinium trifluoroacetate3-Cyanophenyl 4-(4-bromophenylsulfonyl)piperidine-1-carboxylate nih.gov

This table is interactive. Click on the headers to sort the data.

While not a direct one-step process with this compound, its derivatives are instrumental in the synthesis of substituted ureas. A common method for synthesizing ureas involves the reaction of an isocyanate with an amine. 4-Cyanophenyl isocyanate, which can be derived from this compound precursors, reacts with various anilines to produce a range of 1-(4-cyanophenyl)-3-substituted phenylureas. mdpi.com For example, the reaction of 4-isocyanatobenzonitrile with a substituted aniline (B41778) in tetrahydrofuran (B95107) yields the corresponding urea (B33335) derivative. mdpi.com This approach has been utilized to synthesize a library of urea compounds for potential applications in drug discovery. mdpi.com

Another route to unsymmetrical ureas involves the reaction of anilines with a reagent like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, which is synthesized from phenyl chloroformate. nih.gov This highlights the indirect but crucial role of chloroformates in urea synthesis.

Table 2: Synthesis of 1-(4-Cyanophenyl)-3-substituted Phenylureas

Substituted AnilineProductYield (%)Reference
3-fluoroaniline1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea87.2 mdpi.com
3,5-dichloroaniline1-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)urea78.5 mdpi.com
3-chloro-4-fluoroaniline1-(4-Cyanophenyl)-3-(3-chloro-4-fluorophenyl)urea84.7 mdpi.com
Aniline1-(4-Cyanophenyl)-3-phenylurea79.8 mdpi.com

This table is interactive. Click on the headers to sort the data.

Protecting Group Chemistry

In the multi-step synthesis of complex molecules like peptides, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. biosynth.comunivpancasila.ac.id this compound and its analogs are valuable in this context.

The mixed anhydride (B1165640) method, which can involve chloroformates, is also a widely used technique for peptide bond formation. spcmc.ac.inhighfine.com

The use of chloroformates extends beyond peptide synthesis to general protecting group strategies for amines. acs.org The resulting carbamate is generally stable to a range of reaction conditions, providing robust protection. The electron-withdrawing nature of the 4-cyanophenyl group can influence the stability and cleavage conditions of the protecting group, offering potential advantages in specific synthetic contexts. The selection of a protecting group is a crucial aspect of synthetic design, and a variety of such groups are available to chemists. univpancasila.ac.id

Mixed Anhydride Formation

This compound can be utilized in the formation of mixed anhydrides, which are activated forms of carboxylic acids used to facilitate reactions such as amide bond formation. highfine.comresearchgate.net The reaction of a carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base, generates a mixed carboxylic-carbonic anhydride. spcmc.ac.inresearchgate.netnih.gov This activated intermediate is then reacted with a nucleophile, typically an amine, to form the desired amide. highfine.comnih.gov

This method is particularly valuable in peptide synthesis, where the controlled formation of peptide bonds is essential. spcmc.ac.inhighfine.com The use of mixed anhydrides can offer advantages in terms of reaction speed and yield. highfine.com The reactivity of the mixed anhydride can be tuned by the choice of the chloroformate. While the provided results focus more on ethyl and isobutyl chloroformate, the principle is applicable to other chloroformates like this compound. The reaction of a carboxylic acid with triflic anhydride can also lead to a mixed anhydride, which can then be converted to a primary amide. thieme-connect.com

Derivatization Strategies for Analytical Purposes

This compound is a significant reagent in derivatization, a process that chemically modifies a compound to produce a new compound with properties that are more suitable for a specific analytical technique. This is particularly relevant in gas chromatography/mass spectrometry (GC/MS), where the volatility of an analyte is crucial for its successful analysis.

In GC/MS analysis, derivatization is often necessary to improve the chromatographic behavior and enhance the detectability of certain compounds. research-solution.comresearchgate.net Chloroformates, including this compound, are effective derivatizing agents. researchgate.net The derivatization process aims to transform an analyte to enable or improve its separation and detection by GC. research-solution.com A key objective is to create a derivative that is stable and does not interact with the GC column, thereby improving resolution and reducing the tailing of polar compounds. research-solution.com

The use of chloroformates like ethyl chloroformate has been well-documented for the derivatization of various classes of molecules, including amino acids, fatty acids, and phenolics, rendering them suitable for GC/MS analysis. mdpi.comnih.gov This process is advantageous as it can often be performed in an aqueous environment, streamlining sample preparation. researchgate.net For instance, the derivatization of resveratrol (B1683913) isomers with ethyl chloroformate has been shown to be a rapid and sensitive method for their analysis in red wine. mdpi.com While specific examples detailing the use of this compound in routine GC/MS derivatization are not as prevalent in the provided results as those for other chloroformates, its chemical properties suggest its utility in similar applications, particularly for compounds where the introduction of the 4-cyanophenyl group could enhance detection or separation.

A primary challenge in GC analysis is the analysis of polar compounds, which often exhibit low volatility and can interact unfavorably with the GC column. research-solution.com Derivatization with reagents like this compound addresses this by converting polar functional groups (e.g., -OH, -NH2, -COOH) into less polar, more volatile derivatives. research-solution.comnih.gov

Acylation, the reaction type that occurs with chloroformates, is a widely used technique to produce volatile derivatives of highly polar and non-volatile organic materials. research-solution.com This process improves the thermal stability of compounds that might otherwise degrade at the high temperatures used in GC. research-solution.com For example, polar herbicides have been successfully analyzed by GC-MS after being converted into more volatile and thermally stable derivatives. nih.gov The derivatization of polar analytes is a critical step that often makes GC a viable analytical method for biomedical and pharmaceutical analysis, where compounds of interest are frequently polar. researchgate.net The application of alkyl chloroformates allows for the instantaneous conversion of hydrophilic compounds to more organophilic ones, which is often integrated into sample preparation procedures. researchgate.net

Contributions to Complex Molecule Synthesis

This compound serves as a valuable building block and reagent in the synthesis of a variety of complex organic molecules, including those with significant pharmaceutical applications.

This compound is instrumental in the synthesis of N-aryl-N-hydroxy carbamates. These compounds are versatile intermediates in organic synthesis. A notable method involves a one-pot procedure where nitroarenes are reduced in the presence of a chloroformate, such as this compound, to yield an N,O-bisprotected hydroxylamine. thieme-connect.dethieme-connect.com Subsequent solvolysis of this intermediate with a reagent like sodium methoxide (B1231860) provides the desired N-aryl-N-hydroxy carbamate in high yield. thieme-connect.dethieme-connect.com This two-step protocol is efficient as it does not require the purification of the intermediate products. thieme-connect.de

For instance, the reaction of an amine with triphosgene and 4-hydroxybenzonitrile (B152051) (a precursor to this compound) can be used to generate aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates. nih.gov Specifically, 4-cyanophenyl N-[5-(6-fluoroindol-1-yl)pentyl]carbamate has been synthesized using this approach. nih.gov

The synthesis of the anticoagulant drug Dabigatran Etexilate often involves intermediates derived from or synthesized using reagents related to this compound. Several synthetic routes for Dabigatran Etexilate utilize N-(4-cyanophenyl)glycine as a key starting material. newdrugapprovals.org This intermediate is coupled with other fragments to construct the core structure of the drug. newdrugapprovals.orggoogle.com

Table 1: Key Intermediates in the Synthesis of Dabigatran Etexilate

Intermediate Compound Role in Synthesis Reference
N-(4-cyanophenyl)glycine A key building block that is condensed with other components to form the central benzimidazole (B57391) structure of Dabigatran. newdrugapprovals.org
Ethyl 3-{(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino}propanoate An intermediate formed from the condensation of N-(4-cyanophenyl)glycine, which contains the crucial 4-cyanophenyl group. newdrugapprovals.org
1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-5-benzimidazole-carboxylic acid derivatives Formed by the conversion of the cyano group of the precursor into an amidine group, a critical step for the drug's activity. google.com

The 4-cyanophenyl group, which can be introduced using this compound or related precursors, is a common substituent in various heterocyclic compounds, including triazoles and pyrimidines, which often exhibit significant biological activities. researchgate.netscispace.com

In the synthesis of triazole derivatives, compounds bearing a 4-cyanophenyl group have been prepared. google.commdpi.com For example, 4-[2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-[4-(4-cyanophenyl)-3-thiazolyl]-2-butanol has been synthesized as a water-soluble triazole compound. google.com Another example is the synthesis of methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate. mdpi.com

Similarly, in pyrimidine (B1678525) chemistry, the 4-cyanophenyl moiety is incorporated into various derivatives. The Biginelli synthesis using 4-cyanobenzaldehyde (B52832) leads to the formation of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. plos.orgnih.govnih.gov This compound serves as a starting material for the synthesis of a range of other pyrimidine derivatives with potential pharmacological applications. researchgate.netplos.orgnih.gov

Table 2: Examples of Heterocyclic Compounds Synthesized with a 4-Cyanophenyl Moiety

Heterocycle Example Compound Synthetic Precursor Reference
Triazole 4-[2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-[4-(4-cyanophenyl)-3-thiazolyl]-2-butanol (2R,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-[4-(4-cyanophenyl)-3-thiazolyl]-2-butanol google.com
Triazole Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl}acetate 5-Iodo-1H-1,2,3-triazole and a boronic acid with a 4-cyanophenyl group mdpi.com
Pyrimidine 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile 4-Cyanobenzaldehyde plos.orgnih.govnih.gov

Role in Polymer Chemistry Research

Monomer for Polymer Synthesis

The fundamental principles of step-growth polymerization, the common method for producing polyamides, polycarbonates, and polyurethanes, necessitate the use of bifunctional or multifunctional monomers to achieve high molecular weight polymers. As a monofunctional molecule, 4-cyanophenyl chloroformate can, in theory, act only as a chain-terminating agent, introducing a cyanophenyl end-group onto a polymer chain rather than participating in chain propagation.

The synthesis of polyamides typically involves the polycondensation of a diamine with a diacid chloride or a dicarboxylic acid. While there is research on polyamides derived from cyanophenyl-containing monomers, these monomers are invariably bifunctional. For instance, studies have detailed the creation of polyamides from di(4-cyanophenyl)isosorbide, where the cyanophenyl group is part of a larger, difunctional monomeric unit. researchgate.net Another example involves the use of 2,6-bis(4-chloroformylphenoxy)benzonitrile to create aromatic polyamides. mdpi.com However, the direct polycondensation of this compound with a diamine to form a polyamide is not described.

The synthesis of polycarbonates generally proceeds via the reaction of a diol with a phosgene (B1210022) equivalent, such as a bis(chloroformate). google.com Similarly, a non-isocyanate route to polyurethanes can involve the reaction of a bis(chloroformate) with a diamine. mdpi.com The monofunctional nature of this compound precludes its use as a monomer in these reactions for chain extension. While it could theoretically be used to end-cap a polycarbonate or polyurethane chain, this does not constitute its role as a monomer for polymer synthesis. Literature on polycarbonate synthesis mentions end-capping with cyanophenyl groups, but this is a modification of a pre-formed polymer rather than a synthesis from a cyanophenyl chloroformate monomer. google.com

Advanced Polymer Architectures

Modern polymer chemistry often utilizes advanced techniques to create complex polymer structures with controlled properties. However, the application of this compound in these areas is also not apparent from the existing literature.

Controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful methods for synthesizing well-defined polymers. These methods typically employ a chain transfer agent to control the polymerization process. While there are examples of cyanophenyl-containing compounds being used in RAFT, such as N-(4-pyridyl) N-(p-cyanophenyl) S-cyanomethyl dithiocarbamate, these are structurally distinct from this compound and function as RAFT agents, not monomers in the traditional sense. mdpi.com Similarly, studies on atom-transfer radical polymerization (ATRP) have utilized monomers containing cyanophenyl groups, but not this compound itself. acs.org

The drive towards sustainable materials has led to extensive research into bio-based polymers. This field focuses on utilizing monomers derived from renewable resources to create a wide range of polymers, including polyamides, polycarbonates, and polyesters. nih.govresearchgate.net A thorough review of the literature in this area does not indicate the use of this compound as a building block for bio-based polymers. Research in this domain is centered on the conversion of biomass into suitable bifunctional monomers for polymerization. researchgate.netwhiterose.ac.ukhorizoneuropencpportal.eudiva-portal.orgresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Cyanophenyl chloroformate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its molecular structure.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the aromatic protons on the phenyl ring would exhibit characteristic chemical shifts and coupling patterns.

Detailed experimental ¹H NMR data for this compound is not widely available in publicly accessible literature. However, a theoretical analysis would predict two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene (B151609) ring. These would likely appear as two doublets due to coupling with adjacent protons. The exact chemical shifts (δ) would be influenced by the electron-withdrawing effects of both the cyano (-CN) and chloroformate (-OCOCl) groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic CHδ 7.0-8.0Doublet (d)
Aromatic CHδ 7.0-8.0Doublet (d)

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Specific, experimentally determined ¹³C NMR data for this compound is not readily found in the surveyed literature. A predicted spectrum would show distinct signals for the carbonyl carbon of the chloroformate group, the cyano carbon, and the four unique carbons of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbonyl carbon would appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Chloroformate)δ 150-170
Aromatic C-Oδ 140-160
Aromatic C-CNδ 110-120
Aromatic CHδ 120-140
Aromatic CHδ 120-140
C≡N (Cyano)δ 115-125

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and monitoring its reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of organic compounds. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection would most commonly be performed using a UV detector, as the phenyl ring and cyano group are chromophores.

While a standardized HPLC method for this compound is not published, a typical method could be developed based on its structural analogues.

Table 3: Illustrative HPLC Parameters for Chloroformate Analysis

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying any impurities or degradation products. An electrospray ionization (ESI) source would be suitable for ionizing the molecule.

Specific LC-MS analytical methods for this compound are not detailed in the available literature. A method would involve coupling an HPLC system, similar to the one described above, to a mass spectrometer to obtain mass-to-charge ratio (m/z) data.

Table 4: General LC-MS Parameters

ParameterValue
LC SystemAs per HPLC
Ionization SourceElectrospray Ionization (ESI)
ModePositive or Negative
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for purity determination and quantitative analysis.

As with HPLC and LC-MS, a specific, validated UPLC method for this compound is not publicly documented. The development of such a method would follow similar principles to HPLC method development but with instrumentation capable of handling the higher pressures required for UPLC columns.

Table 5: Typical UPLC Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate0.4-0.6 mL/min
DetectionUV or MS
Injection Volume1-5 µL

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum reveals characteristic frequencies corresponding to specific functional groups. For this compound, the IR spectrum is expected to be dominated by absorptions from the nitrile (C≡N), carbonyl (C=O), C-O, and C-Cl bonds, as well as vibrations from the aromatic ring.

Key expected IR absorption bands include:

Nitrile (C≡N) Stretching: A sharp, intense absorption band is anticipated in the range of 2220-2240 cm⁻¹. In benzonitrile (B105546), this peak appears around 2232 cm⁻¹. The exact position for this compound would be influenced by the electron-withdrawing nature of the chloroformate group. acs.org

Carbonyl (C=O) Stretching: The chloroformate group features a carbonyl bond that is expected to produce a very strong and sharp absorption band at a relatively high wavenumber, typically between 1760-1800 cm⁻¹. For comparison, the C=O stretch in phenyl chloroformate is observed in this region. nist.gov

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, which are characteristic of C-H bonds on a benzene ring. libretexts.org

Aromatic C=C Stretching: The benzene ring should exhibit several bands of variable intensity in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz

C-O Stretching: The C-O single bond of the ester group is expected to show a strong band in the 1100-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretch is anticipated to appear in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.orgumich.edu

Functional GroupExpected Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Nitrile (C≡N)Stretching2240 - 2220Strong, Sharp
Carbonyl (C=O)Stretching1800 - 1760Very Strong, Sharp
Aromatic C=CRing Stretching1600 - 1400Medium to Weak
Ester C-OStretching1300 - 1100Strong
C-ClStretching800 - 600Medium to Strong

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be characterized by its key functional groups.

Nitrile (C≡N) Stretching: This vibration is typically strong and sharp in Raman spectra, expected around 2230 cm⁻¹, similar to its IR frequency. acs.orgresearchgate.netias.ac.inkoreascience.kr For benzonitrile, this band is prominent at approximately 2229-2232 cm⁻¹. acs.orgresearchgate.net

Aromatic Ring Vibrations: The benzene ring breathing modes, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, are often very strong in Raman spectra. ias.ac.inkoreascience.kr Other ring modes would appear in the 1400-1600 cm⁻¹ region.

Carbonyl (C=O) Stretching: The C=O stretch of the chloroformate would also be visible, though potentially weaker than in the IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). While no specific SERS studies on this compound are available, the technique could be employed for its trace-level detection. The enhancement would depend on the molecule's orientation and interaction with the metal surface, likely through the nitrile group or the aromatic pi-system.

Functional GroupExpected Vibrational ModePredicted Raman Shift (cm⁻¹)Expected Intensity
Nitrile (C≡N)Stretching2240 - 2225Strong
Aromatic RingSymmetric Ring Breathing~1000Strong
Aromatic C=CRing Stretching1600 - 1580Medium to Strong

X-ray Based Spectroscopic Techniques

X-ray techniques provide information on elemental composition, electronic states, and crystal structure.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of a specific element in a molecule. By tuning the X-ray energy to the absorption edge of an element (like chlorine, oxygen, or nitrogen), one could determine its oxidation state and coordination environment.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. It is used to determine the elemental composition of a surface and the chemical states of the elements present. For this compound, XPS would identify the presence of Carbon (C), Oxygen (O), Nitrogen (N), and Chlorine (Cl). High-resolution scans of each element's core level would provide insight into its chemical environment.

Element (Orbital)Chemical EnvironmentPredicted Binding Energy (eV)
C 1sAromatic C-C/C-H~284.8
C-O / C≡N~286.0 - 286.5
Carbonyl (O=C-O)~289.0
Chloroformate (O-C=O)Cl~289.5 - 290.0
O 1sCarbonyl (C=O)~532.0
Single Bond (C-O)~533.5
N 1sNitrile (C≡N)~399.0 - 400.0
Cl 2pAcyl Chloride (C-Cl)~200.0 - 201.0 (2p₃/₂)

Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and are estimates based on typical values for these functional groups. researchgate.netthermofisher.comkobv.deresearchgate.net

X-ray Fluorescence (XRF) and X-ray Diffraction (XRD)

X-ray Fluorescence (XRF) is an elemental analysis technique used to identify the elemental makeup of a material. An XRF analysis of this compound would confirm the presence of chlorine, a heavy element well-suited for this technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorptions characteristic of the substituted benzene ring. The primary absorption bands would arise from π → π* transitions within the aromatic system. Based on data for benzonitrile and other substituted benzenes, one would predict strong absorption bands in the near-UV region. amazonaws.com

Primary Bands (π → π transitions):* Expected to appear below 250 nm. Benzonitrile, for example, exhibits absorption maxima around 224 nm and 271 nm. researchgate.netsphinxsai.com

Effect of Substitution: The chloroformate group, being electron-withdrawing, would likely cause a slight shift in the position and intensity of these absorption bands compared to unsubstituted benzonitrile.

Transition TypeChromophorePredicted λmax (nm)
π → π*Substituted Benzene Ring~220 - 280

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in modeling the electronic structure and reactivity of molecules containing the 4-cyanophenyl group.

Density Functional Theory (DFT) for Mechanistic Insights

DFT calculations have been employed to explore the mechanisms of nucleophilic substitution reactions involving the 4-cyanophenoxide leaving group. For instance, in the study of the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, DFT methods were used to examine the reaction with morpholine (B109124). rsc.org These calculations help to map the potential energy surface of the reaction, identifying transition states and intermediates. The studies support a stepwise mechanism proceeding through tetrahedral intermediates, including a zwitterionic intermediate (T±) and an anionic intermediate (T⁻). rsc.org Theoretical examinations such as these provide a detailed picture of the reaction pathway, complementing experimental kinetic data. rsc.org

Reactivity Descriptors (e.g., Group Electrophilicity Index, Hardness Index)

While reactivity descriptors derived from conceptual DFT are powerful tools for predicting the reactivity of chemical species, specific studies detailing descriptors such as the group electrophilicity index or hardness index for 4-cyanophenyl chloroformate were not prominently found in the surveyed literature. These indices are generally used to quantify the electrophilic or nucleophilic character of a molecule and can provide valuable predictions about its behavior in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with solvent molecules. However, specific MD simulation studies focused on this compound were not identified in the reviewed research. Such studies could, in principle, offer deeper insights into solute-solvent interactions and the dynamic processes leading to reaction.

Computational Studies of Reaction Pathways and Energy Barriers

The investigation of reaction pathways and the associated energy barriers is a cornerstone of computational organic chemistry. These studies are crucial for understanding reaction rates and selectivity.

Nucleofugality Prediction and Analysis

A significant focus of theoretical research has been on the nucleofugality—or leaving group ability—of the 4-cyanophenoxide group, often in competition with other potential leaving groups. In studies of related thionocarbonates, both experimental and theoretical methods have been used to determine the product distribution, which reflects the relative ease of departure of the nucleofuges. rsc.orgudd.cl

For the phenolysis of 3-nitrophenyl 4-cyanophenyl thionocarbonate, a combination of kinetic experiments and theoretical calculations found that the 4-cyanophenoxide group is a better leaving group than the 3-nitrophenoxide group. udd.cl The quantitative analysis showed that the reaction yields 75% 4-cyanophenoxide and 25% 3-nitrophenoxide. udd.cl Similarly, the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine and aniline (B41778) resulted in the formation of 4-cyanophenol and 3-nitrophenol (B1666305) in a 1.5:1 ratio, again favoring the departure of the 4-cyanophenoxide. rsc.org These findings underscore that the stabilization of the nucleofuge is a key factor in controlling the reaction outcome. rsc.org

Product Distribution in Reactions Involving Competing 4-Cyanophenoxide and Nitrophenoxide Leaving Groups
ReactantNucleophile4-Cyanophenoxide Product RatioNitrophenoxide Product RatioReference
3-Nitrophenyl 4-cyanophenyl thionocarbonatePhenol (B47542)75%25% (3-Nitrophenoxide) udd.cl
O-(4-Cyanophenyl) O-(3-nitrophenyl) thionocarbonateMorpholine / Aniline~60% (1.5)~40% (1) (3-Nitrophenoxide) rsc.org

Solvent Effects Modeling

The role of the solvent is critical in influencing reaction pathways and energy barriers. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally. In the theoretical examination of the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, calculations performed in the gas phase predicted a product distribution that differed from the experimental results in solution. rsc.org However, by incorporating two explicit water molecules in a microsolvation model, the theoretical calculations produced a product distribution that was in much better agreement with the experimental observations. rsc.org This highlights the dependency of the nucleofugality ratio on the assistance of solvent molecules and demonstrates the importance of including explicit solvent models for accurate predictions of reaction outcomes in solution. rsc.org

Advanced Computational Methodologies

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused exclusively on this compound using advanced methodologies such as machine learning, quantum computing, or hybrid quantum mechanical/molecular mechanical (QM/MM) approaches. While these techniques are increasingly applied in chemical research to understand molecular structure, reactivity, and properties, their application to this particular compound has not been documented in available scholarly articles.

Therefore, it is not possible to provide detailed research findings, data tables, or specific outcomes for the subsections below as they pertain directly to this compound. The following sections will describe the general principles of these advanced computational methodologies and their potential, though currently unrealized, applications in the study of a molecule like this compound.

Machine Learning in Chemical Research

Machine learning (ML) models are increasingly used to predict chemical properties and reaction outcomes, bypassing the need for extensive quantum mechanical calculations. nih.goveurekalert.org These models are trained on large datasets of known molecules and reactions to identify complex patterns. nih.gov For a compound like this compound, ML could potentially be used to:

Predict Reactivity: An ML model could be trained to predict the reactivity of the chloroformate group with various nucleophiles under different conditions (e.g., solvent, temperature), which is a crucial aspect of its synthetic utility. rjptonline.org

Property Prediction: By analyzing its structure, ML algorithms could estimate various physicochemical properties, such as solubility, stability, or spectroscopic signatures.

De Novo Design: ML could assist in designing novel reagents or catalysts for reactions involving this compound by learning the relationships between molecular structure and catalytic activity.

Currently, there are no published studies that have developed or applied specific machine learning models for this compound.

Quantum Computing Applications in Chemistry

Quantum computing represents a paradigm shift for computational chemistry, promising to solve complex quantum mechanical problems that are intractable for classical computers. semanticscholar.orgstanford.edu The primary application in chemistry is the precise calculation of molecular electronic structures, which governs all chemical properties and reactivity. aps.org

For this compound, quantum algorithms could theoretically be applied to:

Calculate Ground and Excited State Energies: A fault-tolerant quantum computer could calculate the exact ground-state energy of the molecule, providing a highly accurate benchmark for other computational methods. stanford.edu It could also simulate excited states to predict its photochemical behavior.

Simulate Reaction Mechanisms: Quantum computers could model the intricate details of bond-breaking and bond-forming processes during its reactions, such as acylation, providing a level of detail unattainable with classical simulations. aps.org

The development of quantum computing hardware and algorithms is still in its early stages, and the application of these techniques to specific chemical problems of this nature is an active area of research. nih.govsemanticscholar.org No quantum computational studies have been reported for this compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics (MM). nih.govbiomolmd.org In this approach, the chemically reactive part of a system (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or a protein active site) is described using a less computationally expensive MM force field. biomolmd.org

The acylation reactions involving this compound are prime candidates for QM/MM studies, particularly in a biological or condensed-phase context. A potential, though hypothetical, QM/MM study could involve:

Modeling Reactions in Solution: The this compound molecule and its reaction partner would be defined as the QM region, while the surrounding solvent molecules would constitute the MM region. This would allow for an accurate simulation of the reaction pathway, including the transition state, while accounting for the bulk solvent effects.

Enzyme Catalysis Simulation: If this compound were used as a substrate or inhibitor for an enzyme, a QM/MM approach could be used to model its interactions within the enzyme's active site. nih.govacs.org The ligand and key active site residues would be treated quantum mechanically to accurately model the acylation process. nih.govnih.gov

Despite the suitability of the method, no specific QM/MM studies focusing on this compound have been published in the scientific literature.

Catalytic Applications and Mechanistic Insights

Role of 4-Cyanophenyl Chloroformate Derivatives in Catalytic Systems

This compound is a highly reactive compound primarily used as a reagent to introduce the 4-cyanophenoxycarbonyl group onto various substrates. Its derivatives, particularly carbonates, play a significant role in subsequent catalytic systems. The reactivity of this compound allows for the synthesis of activated esters and carbonates, such as bis(4-cyanophenyl) carbonate uni.lu. These derivatives can then act as precursors or activated substrates in catalytic transformations.

The 4-cyanophenyl group is a strong electron-withdrawing group, which makes the resulting carbonate an excellent leaving group. This property is harnessed in transesterification reactions for the synthesis of other carbonates or polycarbonates, where a catalyst facilitates the exchange of the 4-cyanophenol moiety with another alcohol. While direct catalytic cycles involving this compound are uncommon due to its high reactivity and tendency to undergo rapid solvolysis, its derivatives are integral to catalytic processes. For instance, carbonates participate in catalytic oxidation reactions and can act as ligands that stabilize high-oxidation-state transition metal complexes, which are key intermediates in processes like electrochemical water oxidation nih.gov. The clean production of diphenyl carbonate, a key monomer for polycarbonate synthesis, relies heavily on the catalytic transesterification of dimethyl carbonate with phenol (B47542), a reaction principle that extends to derivatives formed from this compound mdpi.com.

Homogeneous Catalysis

In homogeneous catalysis, all catalytic components are in the same phase. This compound and its derivatives participate in such systems primarily through nucleophilic substitution reactions, often mediated by Lewis bases, and through hydrolysis, which can be understood in the context of general base catalysis.

Nucleophilic substitution at the carbonyl carbon of this compound is a key reaction pathway. These reactions can be significantly accelerated by Lewis base catalysts. Lewis bases, such as tertiary amines (e.g., 4-dimethylaminopyridine, DMAP) or phosphines, function by activating the chloroformate, the nucleophile, or both sioc.ac.cnnih.gov.

The mechanism typically involves the initial nucleophilic attack of the Lewis base (LB) on the electrophilic carbonyl carbon of the chloroformate. This forms a highly reactive acyl-pyridinium or acyl-phosphonium intermediate. This intermediate is much more susceptible to attack by a subsequent nucleophile (e.g., an alcohol or amine) than the original chloroformate. After the nucleophile attacks, the Lewis base is expelled and regenerated, completing the catalytic cycle. This strategy has been effectively demonstrated for the activation of alcohols using phenyl chloroformate as a phosgene (B1210022) substitute, where catalysts like 1-formylpyrrolidine (B1209714) (FPyr) proved pivotal researchgate.net.

The reaction of phenyl chloroformates with anilines has been shown to proceed via a concerted (associative SN2) mechanism rsc.org. The presence of the electron-withdrawing cyano group in the 4-position of this compound would further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and enhancing the rate of these Lewis base-catalyzed substitutions.

The hydrolysis of chloroformates is a fundamental reaction that has been extensively studied to understand solvolysis mechanisms. While not a catalytic process in the sense of being driven by an external catalyst, the mechanism of hydrolysis in aqueous media often involves a form of catalysis where a second water molecule acts as a general base to facilitate proton transfer during the formation of the tetrahedral intermediate nih.gov.

Kinetic studies on various aryl chloroformates show that the reaction mechanism can range from a bimolecular addition-elimination pathway to a unimolecular SN1 process, depending on the substrate and solvent nih.govresearchgate.net. For aryl chloroformates like phenyl and p-nitrophenyl chloroformate, the reaction in most solvents proceeds via a bimolecular mechanism due to the high energy of the alternative phenyl cation intermediate researchgate.netmdpi.commdpi.com. The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in H₂O and D₂O or MeOH and MeOD, is a key tool in elucidating these mechanisms. KSIE values between 1.8 and 2.5 for aryl chloroformates are indicative of general-base catalysis, where an O-H bond is broken in the rate-determining step nih.govnih.gov.

The efficiency of these hydrolytic reactions can be quantified by their specific rate constants (k) and activation parameters. Below is a table of comparative solvolysis data for related chloroformate esters, which provides insight into the reactivity expected for this compound.

ChloroformateSolventTemperature (°C)Rate Constant (k, s-1)Mechanism
p-Nitrophenyl Chloroformate80% Ethanol (B145695)25.01.15 x 10-4Bimolecular (Addition-Elimination)
Phenyl Chloroformate80% Ethanol25.04.53 x 10-5Bimolecular (Addition-Elimination)
p-Methoxyphenyl Chloroformate80% Ethanol25.01.80 x 10-5Bimolecular (Addition-Elimination)
Methyl ChloroformateWater25.38.2 x 10-4Bimolecular (Addition-Elimination)
Isopropyl ChloroformateWater25.01.5 x 10-3Mixed SN1/Bimolecular

Data compiled from studies on p-nitrophenyl chloroformate and phenyl chloroformate mdpi.com, and alkyl chloroformates researchgate.net. The electron-withdrawing nature of the 4-cyano group would be expected to result in a faster hydrolysis rate for this compound compared to phenyl chloroformate.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in separation and reusability. This compound is not typically used as a heterogeneous catalyst itself but serves as a valuable reagent for the functionalization of solid supports to create such catalysts.

The design of modern heterogeneous catalysts often involves immobilizing catalytically active species onto inert, high-surface-area supports like polymers, silica (B1680970), or metal-organic frameworks (MOFs). This compound is an ideal reagent for this purpose due to its ability to react with surface hydroxyl or amine groups to form stable carbonate or carbamate (B1207046) linkages.

This process, known as surface functionalization, allows for the precise installation of the 4-cyanophenyl carbonate moiety onto a support material mdpi.com. A similar reagent, 4-nitrophenyl chloroformate, is used with a DMAP catalyst to activate hydroxyl groups on polymers for subsequent nucleophilic substitution reddit.com. This same strategy can be applied with this compound. The attached cyanophenyl carbonate group can then:

Act as a leaving group in a subsequent reaction to graft the final catalytic species onto the support.

Be part of the catalytic site itself, where the cyano group's electronic properties can influence the catalytic activity.

Optimization of these catalysts involves tuning the density of active sites on the support, controlling the porosity of the material to manage substrate diffusion, and ensuring the stability of the covalent linkage under reaction conditions nih.gov.

Polymeric nanoreactors are nanoscale structures, such as micelles, vesicles, or cross-linked nanoparticles, that create a confined environment for catalytic reactions to occur nih.govresearchgate.netacademie-sciences.fr. This confinement can lead to enhanced reaction rates, altered selectivity, and protection of the catalytic sites frontiersin.orgnih.govresearchgate.net.

This compound can be used to synthesize catalytically active polymeric nanoreactors. For example, a block copolymer containing hydroxyl-functionalized monomers can be modified with this compound. The resulting amphiphilic polymer can then self-assemble in a selective solvent to form micelles where the catalytically active, functionalized block forms the core or corona nih.govuni-bayreuth.de. The 4-cyanophenyl carbonate groups within this confined space can serve as active sites for subsequent transformations. This approach effectively mimics enzymes by creating a unique microenvironment that facilitates catalysis. The design of these systems allows for the isolation of incompatible catalysts or the concentration of reactants within the nanoreactor, leading to highly efficient catalytic systems nih.gov.

Enzyme Mimicry and Biocatalysis-Inspired Research

Current research in enzyme mimicry focuses on the development of synthetic molecules, often polymers or supramolecular assemblies, that can replicate the catalytic activity and specificity of natural enzymes. These artificial enzymes are designed to possess active sites that can bind substrates and facilitate chemical transformations in a manner analogous to their biological counterparts. Similarly, biocatalysis-inspired research seeks to apply the principles of enzymatic catalysis to develop novel and efficient catalytic systems for a variety of chemical reactions.

However, a direct link between this compound and the design or synthesis of such enzyme-mimicking or biocatalysis-inspired systems could not be established from the conducted research. The literature in this area tends to focus on other molecular scaffolds and catalytic groups for the construction of artificial enzymes. Therefore, a detailed discussion of this compound within this specific context, including data tables and detailed research findings, cannot be provided at this time.

Future Research Directions

Exploration of Novel Synthetic Routes

The traditional synthesis of aryl chloroformates often involves the use of phosgene (B1210022), a highly toxic and hazardous gas. Future research will undoubtedly focus on developing safer, more efficient, and scalable alternatives.

Phosgene-Free Synthesis: A primary objective is the complete replacement of phosgene. Research into substitutes like triphosgene (B27547), a solid and therefore safer alternative, is ongoing. justia.com Triphosgene can be used in the presence of a base to convert phenols to their corresponding chloroformates under milder conditions. justia.com Another innovative approach involves utilizing carbon dioxide (CO2) as a benign carbonyl source, which aligns with the principles of green chemistry by recycling a greenhouse gas. ionike.com

Catalytic Innovations: The development of novel catalysts can significantly improve the efficiency of chloroformate synthesis. Current methods often rely on stoichiometric amounts of additives. ionike.com Future work should explore catalytic systems, such as cyclic ureas (e.g., N,N'-dimethylethyleneurea) or organic phosphorus compounds (e.g., triphenyl phosphite), which have been shown to effectively catalyze the reaction of phenols with phosgene, leading to high purity products. justia.comgoogle.com The goal is to find phosphorus-free catalysts that provide high space-time yields. google.com

Continuous Flow Technology: Shifting from batch to continuous flow synthesis represents a major advancement in chemical manufacturing. google.com Continuous flow reactors offer superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for seamless scalability. google.comgoogle.com Implementing continuous flow processes for the synthesis of 4-Cyanophenyl chloroformate, potentially using triphosgene or another phosgene substitute, could lead to highly efficient, rapid, and environmentally friendly production. google.com This approach is particularly advantageous as it can mitigate the risks associated with the instability of reagents and intermediates. google.com

Advanced Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting reactivity. While the solvolysis and aminolysis of various aryl chloroformates have been studied, detailed kinetic and mechanistic work specifically on the 4-cyanophenyl derivative is a key area for future research.

Detailed Kinetic Studies: Future investigations should involve comprehensive kinetic studies on the reactions of this compound with a wide range of nucleophiles in various solvent systems. Applying linear free energy relationships, such as the extended Grunwald-Winstein equation, can help quantify the sensitivity of the reaction to solvent nucleophilicity and ionizing power. nih.gov Such studies can elucidate whether the reaction proceeds through a stepwise pathway with a tetrahedral intermediate or a concerted mechanism, and how the electron-withdrawing nature of the cyano group influences this pathway compared to other substituted phenyl chloroformates. researchgate.net

Identification of Intermediates: Advanced spectroscopic techniques can be employed to detect and characterize transient intermediates formed during reactions. The development of novel analytical tools, such as photoionization and photoelectron photoion coincidence spectroscopy, offers powerful methods for identifying reactive intermediates and unequivocally assigning their structures, which is critical for steering reactions toward desired products.

Influence of the Cyano Group: The strong electron-withdrawing and resonance effects of the para-cyano group significantly impact the reactivity of the chloroformate moiety. Future research should focus on systematically comparing the reaction kinetics of this compound with other electronically distinct aryl chloroformates (e.g., 4-methoxyphenyl, 4-chlorophenyl, and 4-nitrophenyl chloroformates) to build a comprehensive model of substituent effects on the reaction mechanism. researchgate.net

Expansion of Synthetic Applications in Emerging Fields

The unique reactivity of this compound makes it a valuable building block for creating complex molecules. Future research will likely see its application expand into cutting-edge areas of materials science and medicinal chemistry.

Drug Design and Prodrugs: The carbamate (B1207046) linkage, readily formed from chloroformates, is a key structural motif in many therapeutic agents and prodrugs. nih.govbohrium.com In anticancer therapy, carbamates are used to mask cytotoxic phenolic groups, designing prodrugs that release the active drug selectively at the tumor site, thereby reducing side effects on normal cells. researchgate.netportico.org Future work could explore the use of this compound to synthesize novel carbamate-based prodrugs, where the cyanophenyl group might offer unique properties related to stability, solubility, or even targeting.

Functional Polymers and Materials: The cyano group is a valuable functional moiety in materials science. Incorporating cyanophenyl groups into polymer backbones can enhance properties such as thermal stability, charge separation efficiency, and hydrophilicity. nih.gov Research into using this compound to functionalize polymers could lead to advanced materials for optoelectronics and sensing. mdpi.com For example, embedding dyes functionalized via a cyanophenyl linker into polymer matrices like polystyrene can create fluorescent fibers with exceptional thermal stability. mdpi.com

Bioconjugation and Diagnostics: Chloroformates are effective derivatizing agents for polar analytes like amino acids, preparing them for analysis by techniques such as chromatography. science.gov The development of this compound as a derivatizing agent or as a linker in bioconjugation could open new avenues in diagnostics and proteomics. The cyanophenyl group could serve as a unique spectroscopic tag or influence the binding properties of the resulting bioconjugate.

Integration of Computational and Experimental Studies

Combining computational modeling with experimental work provides powerful synergies for understanding and predicting chemical behavior. This integrated approach is a major direction for future research involving this compound.

DFT for Mechanistic Insights: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, calculating transition state energies, and explaining experimental observations. nih.govrsc.org Future studies should employ DFT to model the reactions of this compound, providing detailed insights into the oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles. nih.gov Such calculations can help rationalize reactivity patterns and guide the design of more efficient catalysts. rsc.org

Predictive Modeling: Computational methods can be used to predict the properties and reactivity of novel compounds derived from this compound before they are synthesized. By modeling molecular complexes and calculating binding energies, researchers can screen potential functional monomers for applications like molecularly imprinted polymers or predict the efficacy of new drug candidates.

Kinetic Modeling: The integration of DFT-computed reaction constants with kinetic models can fully elucidate complex reaction networks. figshare.com This approach can rationalize quantum yields and differences in reactivity and selectivity, providing a comprehensive mechanistic framework that guides experimental design and process optimization. figshare.com

Development of Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will heavily emphasize sustainability from synthesis to application. nih.govijfmr.comdergipark.org.tr

Atom Economy and Waste Prevention: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. greenchemistry-toolkit.org The development of catalytic, solvent-free, or one-pot multistep syntheses can significantly reduce the generation of waste. ijfmr.com For instance, using recyclable catalysts minimizes chemical waste and production costs.

Life Cycle Assessment (LCA): To holistically evaluate the environmental impact of a chemical, a Life Cycle Assessment (LCA) should be performed. mdpi.comdntb.gov.ua Future research should include an LCA for the production and use of this compound, comparing novel synthetic routes to traditional ones. lifecycleinitiative.org This assessment considers the entire life cycle, from raw material extraction to final disposal, and helps identify environmental hotspots, ensuring that a proposed "greener" alternative does not simply shift the environmental burden from one stage to another. researchgate.netdntb.gov.ua

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.